molecular formula C11H10ClNO3 B14070374 Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate

Katalognummer: B14070374
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: RNGNBXUIVSIZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3 It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate
  • 2-Benzoxazoleacetic acid, 7-chloro-, ethyl ester

Comparison: Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C11H10ClNO3

Molekulargewicht

239.65 g/mol

IUPAC-Name

ethyl 2-(7-chloro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3

InChI-Schlüssel

RNGNBXUIVSIZAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.